4-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3S2/c1-20(2)25(22,23)12-7-8-13-14(9-12)24-16(18-13)19-15(21)10-3-5-11(17)6-4-10/h3-9H,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTZRFRIEXWUMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C16H14BrN3O3S
- Molecular Weight : 396.26 g/mol
- Structure : The compound features a benzamide core with a bromine atom and a dimethylsulfamoyl group attached to a benzothiazole moiety, which is known for various biological activities.
Anticancer Activity
Research indicates that compounds with benzothiazole structures often exhibit anticancer properties. For instance, derivatives similar to 4-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide have been studied for their ability to inhibit fibroblast growth factor receptor (FGFR) in non-small cell lung cancer (NSCLC) cell lines. One study demonstrated that certain derivatives could arrest the cell cycle at the G2 phase and induce apoptosis in NSCLC cells with FGFR amplification .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| C9 | NCI-H520 | 1.36 ± 0.27 | FGFR1 inhibition, apoptosis induction |
| C9 | NCI-H1581 | 1.25 ± 0.23 | Cell cycle arrest at G2 phase |
| C9 | NCI-H226 | 2.31 ± 0.41 | Inhibition of PLCγ1 and ERK phosphorylation |
Neuroprotective Effects
The benzothiazole group has been associated with neuroprotective effects, particularly in Alzheimer's disease models. Compounds similar to 4-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide have shown promise in inhibiting acetylcholinesterase (AChE) and preventing amyloid-beta (Aβ) aggregation, which are crucial factors in Alzheimer's pathology .
In vitro studies indicated that certain derivatives could inhibit AChE while avoiding cytotoxic effects on neuronal cells (PC12 cells), suggesting a potential therapeutic role in neurodegenerative diseases.
The biological activity of 4-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and neurodegeneration.
- Cell Cycle Modulation : It has been shown to affect cell cycle dynamics, particularly inducing G2 phase arrest in cancer cells.
- Oxidative Stress Reduction : The antioxidant properties of benzothiazole derivatives contribute to their protective effects against oxidative stress-related damage in neuronal cells.
Case Studies
Several studies have focused on the synthesis and evaluation of benzothiazole derivatives for their biological activities:
- Study on FGFR Inhibition : A series of derivatives were synthesized and tested for their ability to inhibit FGFR in various NSCLC cell lines. The most promising compounds exhibited low IC50 values and significant apoptosis induction .
- Neuroprotective Evaluation : Research demonstrated that specific derivatives could inhibit AChE and reduce Aβ aggregation without exhibiting cytotoxicity in neuronal cell lines . This suggests potential applications in treating Alzheimer's disease.
Scientific Research Applications
It appears you're asking for information on the applications of the chemical compound "4-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide." However, the provided search results offer limited information about its specific applications. The available data primarily focuses on the compound's chemical structure, properties, and identifiers .
Based on the search results, here's what is known about the compound:
Basic Information
- Name: 4-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide .
- Molecular Formula: C16H14BrN3O3S2 .
- Molecular Weight: 440.3 g/mol .
- CAS Number: 923677-74-1 .
Structure and Identifiers
- IUPAC Name: 4-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide .
- InChI: InChI=1S/C16H14BrN3O3S2/c1-20(2)25(22,23)12-7-8-13-14(9-12)24-16(18-13)19-15(21)10-3-5-11(17)6-4-10/h3-9H,1-2H3,(H,18,19,21) .
- InChIKey: MGTZRFRIEXWUMG-UHFFFAOYSA-N .
- SMILES: CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Br .
Potential Areas of Interest
While specific applications for "4-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide" are not detailed in the search results, some related information can be inferred:
- Benzothiazole Derivatives: The compound contains a benzothiazole moiety, and such compounds are of interest in medicinal chemistry and material science due to their potential biological activities and applications in drug development.
- Amide Class: The compound falls under the class of organic compounds known as amides, specifically substituted benzothiazole derivatives.
- Potential Biological Activity: The presence of a bromine atom on the benzothiazole ring may influence its reactivity and biological properties.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
Table 1: Key Structural and Molecular Parameters
*Calculated based on analogous structures; exact mass may vary.
Key Observations :
- Bromine vs. Methoxy Substitution : Bromine in the target compound increases molecular weight and lipophilicity compared to methoxy-substituted analogues (e.g., ). This may enhance membrane permeability but reduce solubility .
- Crystallographic Differences: Fluorinated analogues like N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) exhibit distinct lattice parameters (a = 5.22 Å, b = 20.26 Å) compared to non-halogenated derivatives, suggesting bromine’s bulkier size could further modify crystal packing .
Crystallographic and Stability Considerations
- Crystal Packing : The target compound’s bromine atom may induce stronger halogen bonding compared to fluorine in 2-BTFBA, affecting thermal stability and optical properties .
- Hydrogen Bonding : Analogue studies (e.g., ) suggest that the dimethylsulfamoyl group participates in N–H···O and C–H···O interactions, stabilizing the crystal lattice.
Q & A
Basic: What are the optimal synthetic conditions for achieving high yield and purity of this compound?
Methodological Answer:
The synthesis requires multi-step reactions, including sulfamoylation and benzamide coupling. Key steps involve:
- Sulfamoylation: React 6-amino-1,3-benzothiazole with dimethylsulfamoyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base at 0–5°C to prevent side reactions .
- Bromobenzamide Coupling: Use EDCI/HOBt coupling reagents in DMF under nitrogen to attach 4-bromobenzoic acid to the sulfamoylated benzothiazole intermediate. Maintain pH 7–8 and monitor via TLC (ethyl acetate/hexane, 1:1) .
- Purification: Employ column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water (70:30) to achieve >95% purity .
Critical Parameters:
- Temperature control during sulfamoylation minimizes decomposition.
- Anhydrous conditions prevent hydrolysis of active intermediates .
Basic: Which analytical techniques are most effective for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR confirms substituent positions (e.g., dimethylsulfamoyl protons at δ 2.8–3.1 ppm; benzothiazole aromatic protons at δ 7.2–8.1 ppm) .
- 2D NMR (HSQC, HMBC) resolves connectivity ambiguities, such as distinguishing benzamide carbonyls from sulfonamide groups .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ at m/z 452.0123 for C16H14BrN3O3S2) .
- HPLC-PDA: Assesses purity (>98%) using a C18 column (acetonitrile/0.1% formic acid, 60:40) with UV detection at 254 nm .
Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound’s enzyme inhibitory activity?
Methodological Answer:
- Substituent Effects:
- Dimethylsulfamoyl Group: Enhances hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase IX). Replace with bulkier sulfonamides (e.g., cyclopropyl) to test steric effects .
- 4-Bromo Position: Bromine’s electron-withdrawing effect increases electrophilicity; substituting with -CN or -NO2 may modulate binding kinetics .
- Assay Design:
- Use isothermal titration calorimetry (ITC) to quantify binding affinity (ΔG, ΔH).
- Compare IC50 values across isoforms (e.g., CA IX vs. CA II) to assess selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
